molecular formula C3H3Cl2N3 B582823 3-chloro-1-(chloromethyl)-1H-1,2,4-triazole CAS No. 157395-52-3

3-chloro-1-(chloromethyl)-1H-1,2,4-triazole

Cat. No.: B582823
CAS No.: 157395-52-3
M. Wt: 151.978
InChI Key: ZXBGAEIUGATDGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-1-(chloromethyl)-1H-1,2,4-triazole is an organic compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of two chlorine atoms attached to the triazole ring, making it a chlorinated derivative of triazole.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-1-(chloromethyl)-1H-1,2,4-triazole typically involves the chlorination of 1H-1,2,4-triazole. One common method is the reaction of 1H-1,2,4-triazole with thionyl chloride in the presence of a catalyst such as dimethylformamide. The reaction is carried out under reflux conditions, leading to the formation of the desired chlorinated product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pressure, and concentration of reactants to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-1-(chloromethyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction Reactions: Reduction can lead to the removal of chlorine atoms, forming less chlorinated or dechlorinated triazole derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation: Oxidizing agents like hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Major Products

    Substitution: Formation of azido, thiol, or alkoxy derivatives of triazole.

    Oxidation: Formation of triazole oxides or other oxidized derivatives.

    Reduction: Formation of partially or fully dechlorinated triazole derivatives.

Scientific Research Applications

3-chloro-1-(chloromethyl)-1H-1,2,4-triazole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of infectious diseases.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-chloro-1-(chloromethyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of chlorine atoms enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This can lead to the disruption of essential biological processes, contributing to its antimicrobial or antifungal effects.

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,4-triazole: The parent compound without chlorination.

    3-chloro-1H-1,2,4-triazole: A mono-chlorinated derivative.

    1-(chloromethyl)-1H-1,2,4-triazole: Another mono-chlorinated derivative with a different substitution pattern.

Uniqueness

3-chloro-1-(chloromethyl)-1H-1,2,4-triazole is unique due to the presence of two chlorine atoms, which significantly enhances its reactivity and potential biological activity compared to its mono-chlorinated counterparts. This dual chlorination allows for more diverse chemical modifications and interactions, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-chloro-1-(chloromethyl)-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3Cl2N3/c4-1-8-2-6-3(5)7-8/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXBGAEIUGATDGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NN1CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.